molecular formula C12H16N4O6 B1198019 Xanthosine, 1,3-dimethyl- CAS No. 3624-44-0

Xanthosine, 1,3-dimethyl-

Cat. No. B1198019
CAS RN: 3624-44-0
M. Wt: 312.28 g/mol
InChI Key: KCBJWMSBKDOKRM-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthosine, 1,3-dimethyl-, also known as Xanthosine, 1,3-dimethyl-, is a useful research compound. Its molecular formula is C12H16N4O6 and its molecular weight is 312.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Xanthosine, 1,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xanthosine, 1,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3624-44-0

Product Name

Xanthosine, 1,3-dimethyl-

Molecular Formula

C12H16N4O6

Molecular Weight

312.28 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C12H16N4O6/c1-14-9-6(10(20)15(2)12(14)21)13-4-16(9)11-8(19)7(18)5(3-17)22-11/h4-5,7-8,11,17-19H,3H2,1-2H3/t5-,7-,8-,11-/m1/s1

InChI Key

KCBJWMSBKDOKRM-IOSLPCCCSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(C(C(O3)CO)O)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(C(C(O3)CO)O)O

synonyms

theophylline 9-beta-D-riboside
theophylline 9-riboside

Origin of Product

United States

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